![molecular formula C20H20N4O B2764294 1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea CAS No. 2191266-82-5](/img/structure/B2764294.png)
1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea is a complex organic compound that features a bipyridine moiety linked to a phenethylurea structure. Bipyridine derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea typically involves the following steps:
Formation of Bipyridine Derivative: The bipyridine moiety can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.
Attachment of Phenethylurea: The phenethylurea structure can be introduced through a reaction between phenethylamine and an isocyanate derivative.
Industrial Production Methods
Industrial production of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives of bipyridine.
Reduction: Reduced forms of the urea or bipyridine moieties.
Substitution: Substituted bipyridine or phenethylurea derivatives.
科学研究应用
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets:
Molecular Targets: The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: The compound can influence various biochemical pathways by binding to receptors or enzymes, altering their activity and leading to downstream effects.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture.
3,4’-Bipyridine Derivatives: Such as inamrinone and milrinone, used in the treatment of congestive heart failure.
Uniqueness
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea stands out due to its unique combination of a bipyridine moiety and a phenethylurea structure, allowing it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .
属性
IUPAC Name |
1-(2-phenylethyl)-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-10-8-16-5-2-1-3-6-16)24-13-17-11-19(15-22-12-17)18-7-4-9-21-14-18/h1-7,9,11-12,14-15H,8,10,13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINCPPVEDYZGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
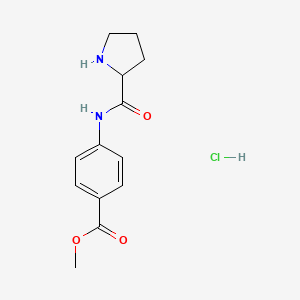
amine](/img/structure/B2764214.png)
![ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-ethoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2764216.png)
![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/new.no-structure.jpg)

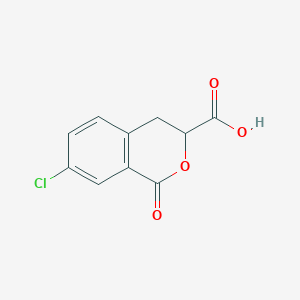

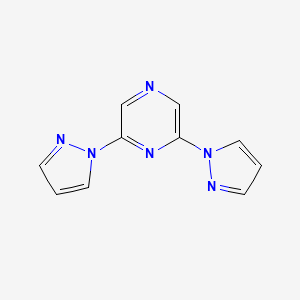
![11-[(5-chlorothiophen-2-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2764226.png)
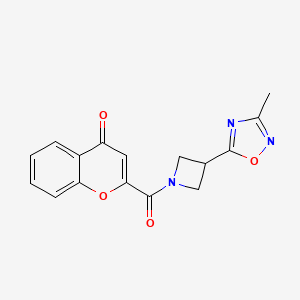
![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)
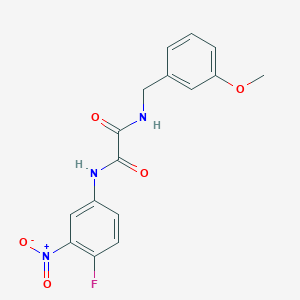

![N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2764234.png)
